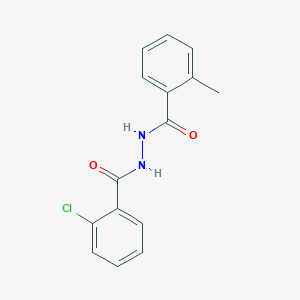![molecular formula C16H11Cl2NS B5525935 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)
3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline is a useful research compound. Its molecular formula is C16H11Cl2NS and its molecular weight is 320.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.9989259 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
The scientific research applications of 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline span various fields, including organic synthesis, material science, and corrosion inhibition. While the specific compound this compound was not directly mentioned in the available literature, insights into related compounds and functionalities provide a broad understanding of the potential applications and significance in scientific research.
Synthesis of Derivatives : The synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water represents a green and efficient method for creating compounds with potential applications in pharmaceuticals and materials science. This method emphasizes the importance of eco-friendly catalysts in organic synthesis (Dhakane et al., 2014).
Corrosion Inhibition : A study on the corrosion inhibition properties of a newly synthesized thiophene Schiff base on mild steel X52 in acidic solutions demonstrates the application of such compounds in protecting industrial materials. The efficiency of corrosion inhibitors can significantly reduce maintenance costs and extend the lifespan of metal structures (Daoud et al., 2014).
Catalytic Methods : Research into catalytic methods for synthesizing arylamides from 3-hydroxy-2-naphthoic acid showcases the utility of these processes in producing high-value chemicals for dyes, pharmaceuticals, and pesticides. The exploration of effective catalysts highlights the ongoing efforts to enhance the efficiency and sustainability of chemical manufacturing (Shteinberg, 2022).
Polymer Science : The postfunctionalization of poly(3-hexylthiophene) to tune optical properties and enhance solid-state emission indicates the relevance of chemical modifications in developing advanced materials for electronic and photonic applications. Such studies are crucial for the progression of flexible electronics and solar cell technologies (Li et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-4-(1-chloronaphthalen-2-yl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NS/c17-13-9-11(19)6-8-14(13)20-15-7-5-10-3-1-2-4-12(10)16(15)18/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFVWFXUKMAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)SC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)
![3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

![N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide](/img/structure/B5525942.png)
![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[(4-phenylphenyl)sulfamoyl]urea](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
